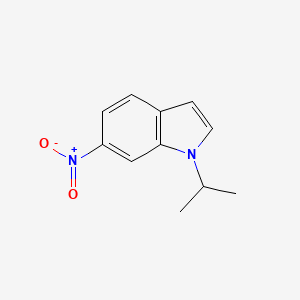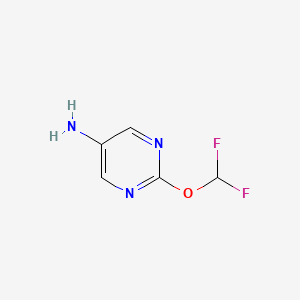
Indium(3+);iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indium(3+);iodide, also known as indium triiodide, is a chemical compound composed of indium and iodine with the formula InI₃. It appears as a pale yellow, highly hygroscopic monoclinic solid. This compound is notable for its high solubility in water and its ability to form dimeric molecules in its crystalline state .
Méthodes De Préparation
Indium(3+);iodide can be synthesized through several methods:
Direct Reaction with Iodine Vapor: Indium reacts with iodine vapor to form this compound[ 2 \text{In} + 3 \text{I}_2 \rightarrow 2 \text{InI}_3 ]
Evaporation of Indium in Hydroiodic Acid: Another method involves the evaporation of a solution of indium in hydroiodic acid (HI).
Analyse Des Réactions Chimiques
Indium(3+);iodide undergoes various chemical reactions, including:
Oxidation: In the presence of water vapor, this compound reacts with oxygen at 245°C to form indium(3+);oxide iodide.
Substitution: It can participate in substitution reactions where iodide ions are replaced by other anions or ligands.
Reduction: this compound can be reduced to lower oxidation states of indium under specific conditions.
Common reagents used in these reactions include oxygen, water vapor, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Indium(3+);iodide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of indium(3+);iodide varies depending on its application:
Comparaison Avec Des Composés Similaires
Indium(3+);iodide can be compared with other indium halides such as:
Indium(3+);chloride (InCl₃): A white solid used in the semiconductor industry.
Indium(3+);bromide (InBr₃): A pale yellow solid used as a water-tolerant Lewis acid in organic synthesis.
This compound is unique due to its high solubility in water and its ability to form dimeric molecules, which distinguishes it from other indium halides .
Propriétés
Formule moléculaire |
IIn+2 |
|---|---|
Poids moléculaire |
241.722 g/mol |
Nom IUPAC |
indium(3+);iodide |
InChI |
InChI=1S/HI.In/h1H;/q;+3/p-1 |
Clé InChI |
ZTJSGBLHPZFOEI-UHFFFAOYSA-M |
SMILES canonique |
[In+3].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


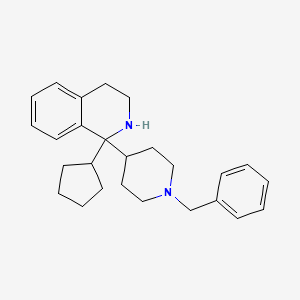
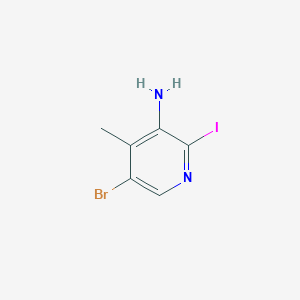
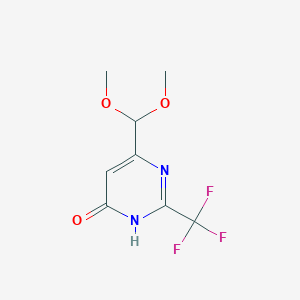

![[2-[(5-chloro-2-pyridyl)amino]-2-oxo-ethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13916878.png)
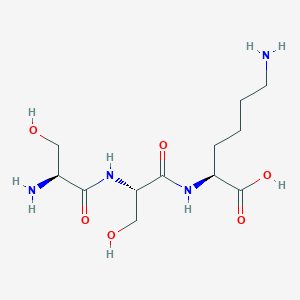
![(2R)-2-hydroxy-N-[(3R,4E,8E)-3-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B13916887.png)
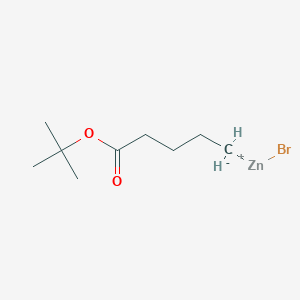
![Tert-butyl N-pyrrolo[1,2-B]pyridazin-4-ylcarbamate](/img/structure/B13916916.png)

